2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid

Stereochemistry Racemic Mixture Diastereomer Synthesis

This racemic (DL) Boc-cyclobutylglycine is essential for non-stereoselective synthesis of PI3K inhibitors and conformationally constrained peptidomimetics. Unlike its chiral analogs, it generates diastereomeric mixtures ideal for SAR screening. Its cyclobutyl ring imposes unique backbone constraints enhancing metabolic stability. A cost-effective alternative to enantiopure versions for scalable route development.

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
Cat. No. B1372930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1CCC1)C(=O)O
InChIInChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(9(13)14)7-5-4-6-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)
InChIKeyOHDFGIXTRBDGRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid: A Procurement-Ready, Boc-Protected Unnatural Amino Acid Building Block


2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid, commonly known as Boc-DL-cyclobutylglycine, is a synthetic, non-proteinogenic amino acid derivative [1]. It features a glycine core where the alpha-carbon is substituted with a conformationally restrictive cyclobutyl group and the amine is protected with an acid-labile tert-butoxycarbonyl (Boc) group . This compound, with a molecular weight of 229.27 g/mol (C11H19NO4) , is primarily supplied as a research-use-only intermediate . It is distinct from its chiral analogs (Boc-L-cyclobutylglycine, CAS 155905-77-4, and Boc-D-cyclobutylglycine, CAS 155905-78-5) by its racemic (DL) nature, which defines its utility in specific synthetic strategies .

Why 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid Cannot Be Casually Substituted by Other Protected Glycines


The procurement of 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid cannot be approached as a simple purchase of a generic Boc-amino acid. Generic substitution fails due to the compound's highly specific combination of attributes: (i) its racemic (DL) stereochemistry, which distinguishes it from the more widely available L- or D- enantiomers and is critical for non-stereoselective synthetic routes or diastereomer screening [1]; (ii) the presence of a strained cyclobutyl ring, which imposes distinct conformational constraints on any incorporated peptide backbone compared to linear, cyclopropyl, or cyclopentyl analogs [2]; and (iii) its specific designation as a building block for the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors, a role for which simple Boc-glycine is not a substitute [3]. Exchanging it for a different cyclic Boc-amino acid will alter the ring strain, bond angles, and steric environment, leading to unpredictable changes in peptide conformation, target binding, and metabolic stability, thereby compromising the validity of experimental results .

Quantitative Differentiation Evidence for 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid Procurement


DL-Racemic Mixture vs. Single Enantiomers: A Defined and Reproducible Steric Profile

2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid is procured as a racemic (DL) mixture, which fundamentally differentiates it from the more common L- or D- enantiomers (e.g., Boc-L-cyclobutylglycine, CAS 155905-77-4) . Unlike chiral-specific syntheses that yield a single enantiomer, this racemic form provides a defined, equimolar mixture of both enantiomers, serving as a crucial starting material for non-stereoselective routes or for creating diastereomeric mixtures for separation and screening [1]. This contrasts with procurement of a single enantiomer, which would pre-determine the stereochemical outcome of any subsequent reaction.

Stereochemistry Racemic Mixture Diastereomer Synthesis Chemical Purity

Conformational Constraint: Cyclobutyl vs. Cyclopropyl and Cyclopentyl Analogs

The cyclobutyl ring in this compound imparts a unique conformational constraint that is distinct from other cyclic glycine derivatives [1]. Molecular mechanics calculations on model peptides containing 1-aminocyclobutane carboxylic acid (ACBC) residues reveal that the favored backbone conformations include α-helices, 3(10)-helices, and γ-turns, with the lowest energy structures adopting γ-turn conformations [2]. This constraint is quantifiably different from cyclopropyl (more strained, different bond angles) or cyclopentyl (more flexible) analogs, which would induce different secondary structures [3]. The N-Cα-C' bond angle in cyclobutyl-containing peptides is significantly expanded from the regular tetrahedral value (~109.5°) [4].

Conformational Analysis Peptidomimetics Ring Strain Molecular Mechanics

Target-Specific Application: PI3K Inhibitor Synthesis vs. Generic Peptide Use

Multiple independent supplier databases and research literature explicitly designate 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid and its chiral analogs as building blocks for the synthesis of Phosphoinositide 3-kinase (PI3K) inhibitors [1]. This is a defined, high-value therapeutic application, in contrast to many Boc-amino acids that are listed for general, unspecified peptide synthesis. While the exact IC50 contribution of this specific fragment is part of proprietary medicinal chemistry, its documented, repeated association with this target class provides a strong, application-focused rationale for its procurement over a generic building block .

PI3K Inhibitors Medicinal Chemistry Oncology Drug Discovery

Price-Performance Ratio: DL-Racemate vs. Chiral Enantiomers

The procurement cost of racemic 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid is demonstrably lower than that of its resolved chiral enantiomers, reflecting the less complex synthesis . This creates a quantifiable cost advantage for applications where stereochemistry is not a primary concern. For instance, the racemate (CAS 811460-95-4) is listed at approximately USD 46 for 250 mg [1]. In contrast, the enantiopure Boc-L-cyclobutylglycine (CAS 155905-77-4) is a distinct product with a different price point, typically reflecting the additional resolution or asymmetric synthesis costs .

Procurement Cost-Efficiency Bulk Synthesis Comparative Pricing

Enhanced Peptide Metabolic Stability: Cyclobutyl vs. Linear Analogs

Incorporation of cyclobutane-bearing amino acids into peptides is a validated strategy for improving metabolic stability compared to flexible linear analogs. Stapled peptides containing cyclobutane-based constrained residues exhibit higher α-helicity and stronger biological activity than their canonical hydrocarbon-stapled counterparts [1]. More broadly, the constrained nature of cyclobutyl rings resists proteolytic degradation, which is a major limitation of linear peptides . This principle applies directly to 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid, where the cyclobutyl group serves to restrict backbone flexibility and protect against enzymatic cleavage once incorporated into a peptide chain .

Metabolic Stability Peptide Half-Life Proteolytic Resistance Peptidomimetics

Commercial Availability and Vendor Purity Guarantees

2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid is readily available from multiple reputable suppliers with high, guaranteed purity levels, ensuring immediate project initiation without the need for custom synthesis . Suppliers such as MedChemExpress offer the compound with a purity of ≥95.0% [1], while Fluorochem also lists it at 95% purity . This is a key differentiator from more exotic or less frequently used Boc-amino acids, which may require custom synthesis with associated time delays, higher costs, and batch-to-batch variability.

Supply Chain Purity Analysis Quality Control Research Reliability

Ideal Procurement and Research Scenarios for 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid


Non-Stereoselective Synthesis and Diastereomer Library Generation

When the stereochemical outcome of a subsequent synthetic step is unknown or when a mixture of diastereomers is desired for separation and parallel biological screening, the racemic (DL) nature of 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid (CAS 811460-95-4) makes it the optimal procurement choice. Using this racemate, as opposed to a single enantiomer like Boc-L-cyclobutylglycine (CAS 155905-77-4), generates a defined mixture of diastereomers upon reaction with a chiral partner, allowing for efficient, one-pot synthesis of a small library for SAR studies [1].

Medicinal Chemistry Campaigns Targeting Phosphoinositide 3-Kinase (PI3K)

For research groups actively engaged in developing novel PI3K inhibitors for oncology or immunology, procuring 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid provides a chemically validated and literature-supported entry point. The compound's explicit association with PI3K inhibitor synthesis across multiple databases [2] reduces the risk associated with using a novel, untested scaffold. This scenario is a strong fit for projects where building on established chemical matter is a strategic priority to accelerate lead identification.

Design of Conformationally Constrained Peptidomimetics with Enhanced Stability

In the design of peptide-based probes or therapeutics where in vivo half-life is a critical parameter, this cyclobutyl-containing building block is essential. Its ability to constrain the peptide backbone into specific conformations like γ-turns [3] and its class-level association with increased resistance to proteolytic degradation [4] provide a rational basis for its inclusion. This scenario applies to projects aiming to improve upon linear peptides by creating more stable and structurally defined peptidomimetics.

Cost-Conscious Exploratory Research and Process Chemistry

For early-stage exploratory research, feasibility studies, or the development of a scalable synthetic process, the favorable price-performance ratio of the racemate offers a significant advantage. Procuring 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid, which is typically less expensive than its chiral counterparts , allows for larger-scale experimentation and the development of robust synthetic routes without the premium cost associated with enantiopure starting materials, making it the economically sound choice for this phase of research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.